molecular formula C19H19ClF3N3O3 B2526818 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1226429-06-6

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2526818
CAS No.: 1226429-06-6
M. Wt: 429.82
InChI Key: JYRIJEYPSJPIQC-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound characterized by the presence of chlorophenyl, dimethylamino, and trifluoromethoxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenylacetonitrile with dimethylamine to form an intermediate, which is then reacted with 4-(trifluoromethoxy)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce dimethylamino alcohols.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl and trifluoromethoxy derivatives, such as:

  • N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide
  • N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[4-(methoxy)phenyl]ethanediamide

Uniqueness

What sets N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O3/c1-26(2)16(14-5-3-4-6-15(14)20)11-24-17(27)18(28)25-12-7-9-13(10-8-12)29-19(21,22)23/h3-10,16H,11H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRIJEYPSJPIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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